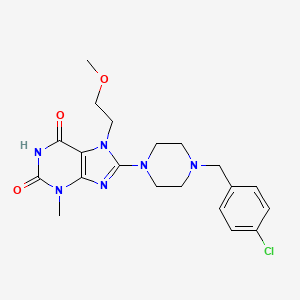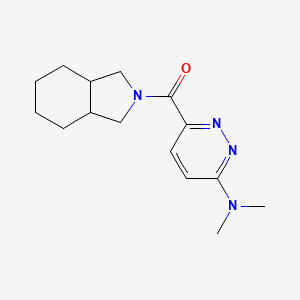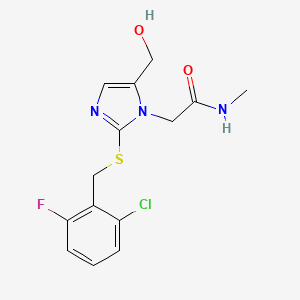![molecular formula C17H9ClN4O3S B2913600 2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 301676-81-3](/img/structure/B2913600.png)
2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a cyano group, a thiazole ring, and a nitrobenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-cyanophenyl isothiocyanate with an appropriate amine under controlled conditions.
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia (NH3), thiols (R-SH), in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Amine Derivatives: From the reduction of the cyano group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: It serves as a probe to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and cyano groups are often involved in these interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(4-cyanophenyl)acetamide
- 4-cyano-2-chlorobenzamide
- 5-nitro-2-chlorobenzamide
Uniqueness
2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and contributes to its specific biological activities and applications.
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN4O3S/c18-14-6-5-12(22(24)25)7-13(14)16(23)21-17-20-15(9-26-17)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHZSQPKUDJOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2913521.png)
![3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2913522.png)
![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2913524.png)



![4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2913530.png)

![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)
![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)
![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)


